molecular formula C13H22BNO2S B6342137 2-(sec-Butyl)thiazole-4-boronic acid pinacol ester CAS No. 2096336-56-8

2-(sec-Butyl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342137
CAS No.: 2096336-56-8
M. Wt: 267.2 g/mol
InChI Key: ZCICFRLEQDGFIN-UHFFFAOYSA-N
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Description

2-(sec-Butyl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions. This compound, in particular, is used in the synthesis of complex organic molecules and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(sec-Butyl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(sec-Butyl)thiazole with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 2-(sec-Butyl)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(sec-Butyl)thiazole-4-boronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(sec-Butyl)thiazole-4-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzymes or modulation of biochemical pathways. The compound’s thiazole ring also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

  • 4-tert-Butylphenylboronic acid pinacol ester
  • Allylboronic acid pinacol ester
  • Phenylboronic acid pinacol ester

Comparison: 2-(sec-Butyl)thiazole-4-boronic acid pinacol ester is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity. Compared to other boronic esters, it offers enhanced stability and specificity in certain reactions. Its sec-butyl group also provides steric hindrance, which can influence its reactivity and selectivity in chemical transformations .

Properties

IUPAC Name

2-butan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO2S/c1-7-9(2)11-15-10(8-18-11)14-16-12(3,4)13(5,6)17-14/h8-9H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCICFRLEQDGFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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